![molecular formula C7H6BrI B1286887 1-Bromo-2-iodo-4-methylbenzene CAS No. 858841-53-9](/img/structure/B1286887.png)
1-Bromo-2-iodo-4-methylbenzene
Overview
Description
1-Bromo-2-iodo-4-methylbenzene is a chemical compound with the molecular formula C7H6BrI. It has an average mass of 296.931 Da and a monoisotopic mass of 295.869751 Da .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-iodo-4-methylbenzene consists of a benzene ring with bromo, iodo, and methyl substituents. The exact positions of these substituents on the benzene ring can be determined by the compound’s name .Physical And Chemical Properties Analysis
1-Bromo-2-iodo-4-methylbenzene is a liquid at room temperature. It has a density of 2.1±0.1 g/cm3 and a boiling point of 264.2±20.0 °C at 760 mmHg .Scientific Research Applications
Organic Synthesis
1-Bromo-2-iodo-4-methylbenzene is a halogenated aromatic compound that can be used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic molecules, including pharmaceuticals and materials for organic electronics .
Ligand in Halogen Exchange Reactions
The compound can act as a ligand in halogen exchange reactions . This is a type of reaction where one halogen atom in a molecule is replaced by another .
Synthesis of Benzyl-Protected Compounds
1-Bromo-2-iodo-4-methylbenzene can be used in the synthesis of benzyl-protected compounds . These compounds have a variety of applications in pharmaceuticals and materials science .
Precursor to Other Halogenated Compounds
This compound can be used as a precursor to other halogenated compounds . For example, it can be used to synthesize 1-bromo-4-chlorobutane , which is a useful reagent in organic synthesis .
Synthesis of Fluorinated Compounds
1-Bromo-2-iodo-4-methylbenzene can be used to synthesize fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
Synthesis of Iodinated Compounds
This compound can also be used to synthesize iodinated compounds . Iodinated compounds are used in a variety of applications, including as contrast agents in medical imaging .
Safety and Hazards
This compound is classified as a warning hazard. It is a flammable liquid and vapor, can cause skin irritation, and is toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-iodo-4-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-2-iodo-4-methylbenzene undergoes electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-iodo-4-methylbenzene involve the substitution reactions of benzene . The compound can bond to a nucleophile to give a substitution or addition product .
Pharmacokinetics
Its molecular weight is 296931 Da , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1-Bromo-2-iodo-4-methylbenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the intermediate formed in the first step of the reaction .
Action Environment
The action of 1-Bromo-2-iodo-4-methylbenzene can be influenced by various environmental factors. For instance, the presence of a base is necessary for the second step of the reaction . Additionally, the reaction may be hindered if the benzene ring is strongly deactivated .
properties
IUPAC Name |
1-bromo-2-iodo-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUOTRVXNQGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584746 | |
Record name | 1-Bromo-2-iodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-4-methylbenzene | |
CAS RN |
858841-53-9 | |
Record name | 1-Bromo-2-iodo-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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